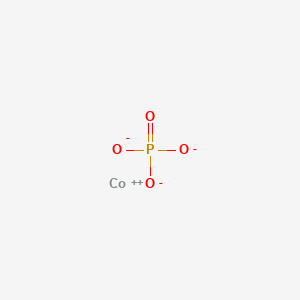
Cobalt hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt hydrogen phosphate is a type of inorganic compound that has been extensively studied due to its unique properties and potential applications in various fields of science. This compound is a derivative of phosphate, which is an essential component of many biological molecules. Cobalt hydrogen phosphate is known for its high stability and unique catalytic properties, which make it a valuable material for use in many scientific research applications. In
Wirkmechanismus
The mechanism of action of cobalt hydrogen phosphate is not well understood, but it is believed to involve the interaction of cobalt ions with phosphate ions. The cobalt ions act as catalysts, facilitating chemical reactions by lowering the activation energy required for the reaction to occur. Additionally, the phosphate ions may act as stabilizers, helping to maintain the stability of the cobalt hydrogen phosphate compound.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of cobalt hydrogen phosphate. However, it has been shown to have low toxicity and is generally considered to be safe for use in scientific research applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of cobalt hydrogen phosphate is its high stability, which makes it a valuable material for use in many scientific research applications. Additionally, cobalt hydrogen phosphate has excellent catalytic properties and can be synthesized using a variety of methods. However, one limitation of cobalt hydrogen phosphate is that it can be difficult to synthesize in large quantities, which may limit its use in some applications.
Zukünftige Richtungen
There are many potential future directions for research on cobalt hydrogen phosphate. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, research could be conducted to investigate the potential use of cobalt hydrogen phosphate in new applications, such as in the development of new catalysts or electrochemical energy storage devices. Finally, research could be conducted to better understand the mechanism of action of cobalt hydrogen phosphate and its potential impact on biological systems.
Synthesemethoden
Cobalt hydrogen phosphate can be synthesized using a variety of methods, including precipitation, hydrothermal synthesis, sol-gel method, and co-precipitation. The most commonly used method for synthesizing cobalt hydrogen phosphate is the precipitation method, which involves mixing cobalt nitrate and ammonium dihydrogen phosphate in water at a specific temperature and pH. The resulting precipitate is then washed several times with distilled water and dried at a low temperature.
Wissenschaftliche Forschungsanwendungen
Cobalt hydrogen phosphate has been extensively studied for its potential applications in various fields of science, including catalysis, electrochemistry, and energy storage. Cobalt hydrogen phosphate has been shown to have excellent catalytic properties, making it a valuable material for use in many chemical reactions. Additionally, cobalt hydrogen phosphate has been used as an electrode material for electrochemical energy storage devices, such as batteries and supercapacitors.
Eigenschaften
CAS-Nummer |
13596-21-9 |
|---|---|
Produktname |
Cobalt hydrogen phosphate |
Molekularformel |
CoHO4P |
Molekulargewicht |
153.905 g/mol |
IUPAC-Name |
cobalt(2+);phosphate |
InChI |
InChI=1S/Co.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-3 |
InChI-Schlüssel |
UQEXUNADTVCXEU-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Co+2] |
Kanonische SMILES |
[O-]P(=O)([O-])[O-].[Co+2] |
Andere CAS-Nummern |
13596-21-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



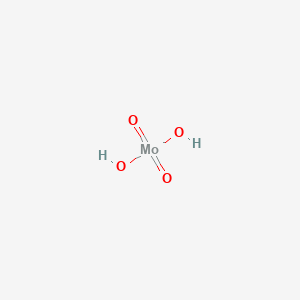
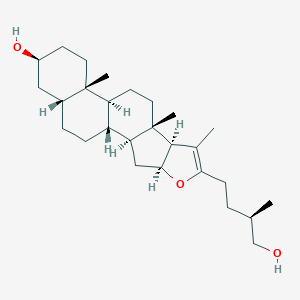
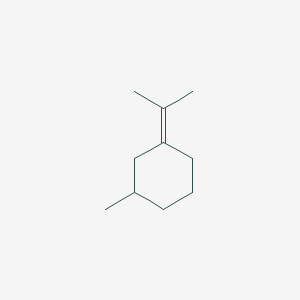
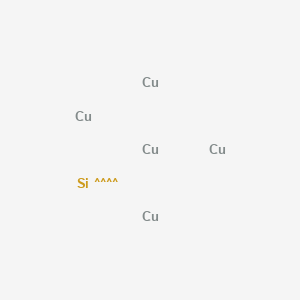
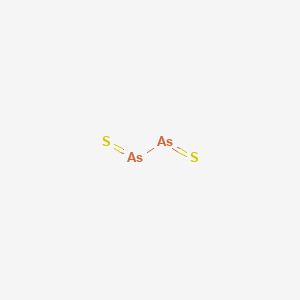
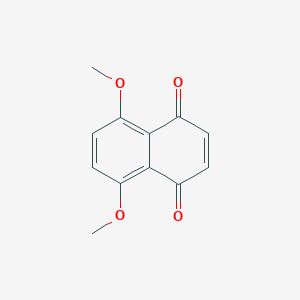
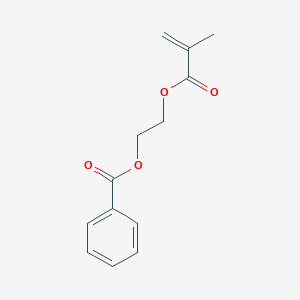
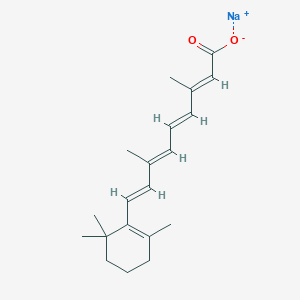
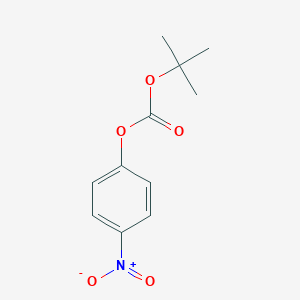
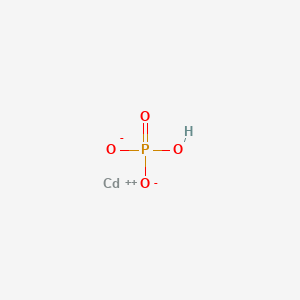
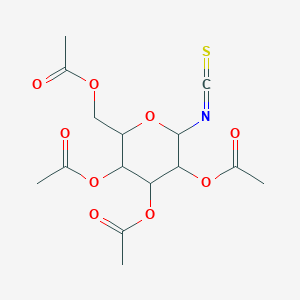
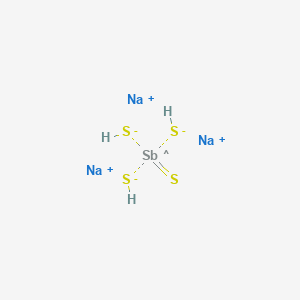

![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)